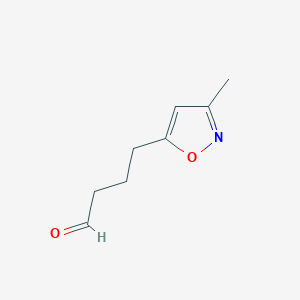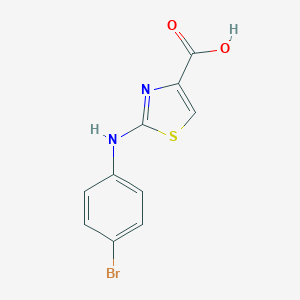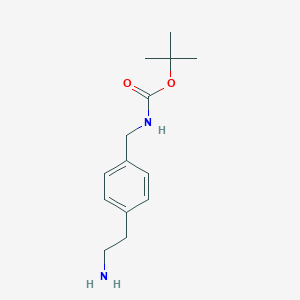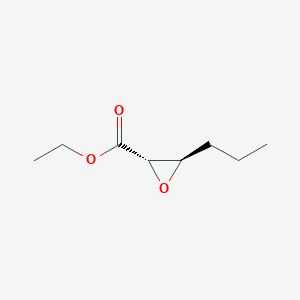![molecular formula C6H8N2O2 B063354 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 188825-42-5](/img/structure/B63354.png)
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione, also known as MDH or Meldrum's acid, is a versatile organic compound widely used in scientific research. MDH is a white crystalline solid with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. It was first synthesized by American chemist Mark Meldrum in 1908 and has since been used in various fields of research, including pharmaceuticals, materials science, and organic chemistry.
作用機序
The mechanism of action of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is not well understood, but it is believed to act as a nucleophile in organic reactions. This compound has a high affinity for electrophilic species and can form stable adducts with them. It can also undergo nucleophilic addition reactions with carbonyl compounds to form beta-keto esters.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 2 hours.
実験室実験の利点と制限
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has several advantages as a reagent in laboratory experiments. It is readily available, inexpensive, and easy to handle. It can be used in a wide range of organic reactions and can be easily modified to yield different derivatives. However, this compound has some limitations, including its low solubility in water and its tendency to decompose under acidic conditions.
将来の方向性
There are several potential future directions for research involving 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the synthesis of new pharmaceuticals and materials using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成法
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione can be synthesized through a variety of methods, including the reaction of malonic acid with urea, the reaction of malonic acid with hydrazine, and the reaction of malonic acid with carbonyl compounds. The most common method of synthesis involves the reaction of malonic acid with urea in the presence of phosphorus oxychloride as a catalyst. The resulting intermediate is then treated with acetic anhydride to yield this compound.
科学的研究の応用
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has numerous applications in scientific research, including its use as a reagent in organic synthesis, as a building block for the synthesis of pharmaceuticals, and as a precursor for the preparation of functional materials. This compound has been used in the synthesis of various drugs, including antiviral and anticancer agents. It has also been used in the preparation of polymers, resins, and dyes.
特性
IUPAC Name |
3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVCUDVPULNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

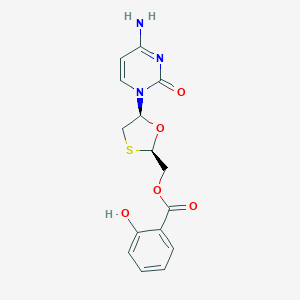

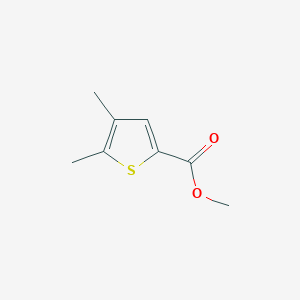
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
